2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic aromatic compound characterized by the presence of bromine and chlorine atoms on its aromatic ring system. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various proteins and enzymes, influencing a range of biological activities .
Mode of Action
It has been suggested that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhance the inhibitory activity .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cell cycle regulation .
Result of Action
Compounds with similar structures have been reported to exhibit antiproliferative activities .
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and bromine in the presence of a base such as potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research has explored its use in developing new therapeutic agents.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Comparison with Similar Compounds
2-Bromo-4-chlorophenol
2-Bromo-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
2-Chloro-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness: 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique combination of bromine and chlorine atoms on the aromatic ring, which contributes to its distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJNVHZYIKUAMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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